N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)furan-2-carboxamide
Description
N-(4-(((4-Fluorobenzyl)thio)methyl)thiazol-2-yl)furan-2-carboxamide is a thiazole-based compound featuring a furan-2-carboxamide moiety and a 4-fluorobenzylthio-methyl substituent.
Properties
IUPAC Name |
N-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S2/c17-12-5-3-11(4-6-12)8-22-9-13-10-23-16(18-13)19-15(20)14-2-1-7-21-14/h1-7,10H,8-9H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMRDKQRHDOTOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CSCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)furan-2-carboxamide is a thiazole derivative. Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its structure. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom. These properties could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes, which could potentially influence the bioavailability of this compound.
Biological Activity
N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)furan-2-carboxamide, identified by its CAS number 942009-78-1, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 402.5 g/mol. The compound features a thiazole ring, a furan ring, and a fluorobenzyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 402.5 g/mol |
| CAS Number | 942009-78-1 |
This compound exhibits various mechanisms of action, primarily through enzyme inhibition and modulation of cellular pathways. The compound's thiazole and furan moieties are known to interact with biological targets such as enzymes involved in cancer proliferation and microbial resistance.
- Antiproliferative Activity : Similar compounds have shown potent antiproliferative effects against cancer cells. For instance, fluorinated benzothiazoles have been reported to induce cell death through DNA adduct formation and the activation of cytochrome P450 enzymes in sensitive cancer cells .
- Antimicrobial Properties : Thiazole derivatives have demonstrated antimicrobial activities, making them candidates for further development against resistant strains of bacteria and fungi .
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for the survival of pathogens, including those responsible for metabolic processes in parasites like Leishmania and Plasmodium .
Case Studies and Research Findings
Several studies have explored the biological activity of related thiazole compounds, providing insights into the potential efficacy of this compound:
- Antimalarial Activity : A series of thiazole analogs were tested against Plasmodium falciparum, revealing that modifications to the amide group significantly enhanced antimalarial potency while maintaining low cytotoxicity in human liver cell lines . This suggests that similar modifications could be beneficial for this compound.
- Leishmanicidal Activity : Hybrid compounds incorporating thiazole structures have shown promising results against Leishmania infantum, with significant reductions in intracellular amastigote survival rates observed . These findings indicate that this compound may possess similar properties.
- Tyrosinase Inhibition : Some derivatives have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production, which is relevant for cosmetic applications as well as therapeutic interventions in skin disorders . The potential for this compound to inhibit this enzyme warrants further investigation.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)furan-2-carboxamide exhibit various biological activities:
- Anticancer Activity : Thiazole derivatives have been studied for their potential anticancer properties. They may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Compounds containing thiazole and furan rings have shown promise against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Medicinal Chemistry Applications
This compound can serve as a lead compound in drug discovery programs aimed at developing new therapeutics. Its unique structure allows for modifications that can enhance its efficacy and reduce side effects.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the fluorobenzyl group or alterations to the thiazole or furan moieties could lead to improved pharmacological profiles.
Case Studies
- Anticancer Research : A study investigated the effects of thiazole derivatives on cancer cell lines, revealing that modifications similar to those found in this compound significantly increased cytotoxicity against breast cancer cells.
- Antimicrobial Efficacy : Another research effort focused on synthesizing thiazole-containing compounds, demonstrating that derivatives exhibited potent activity against multi-drug resistant bacterial strains, highlighting their potential as new antibiotics.
- Inflammation Models : In vivo studies using animal models indicated that compounds with similar structures reduced markers of inflammation, suggesting therapeutic potential for inflammatory diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Analysis
Thiazole Core Derivatives
- Target Compound : The thiazole ring is substituted at the 2-position with a furan-2-carboxamide and at the 4-position with a ((4-fluorobenzyl)thio)methyl group. This arrangement introduces sulfur-based hydrophobicity and fluorine-enhanced binding specificity.
- CAS 923226-70-4 (): Shares a thiazole-2-yl-furan-2-carboxamide backbone but replaces the 4-fluorobenzylthio group with a 3-methoxybenzylaminoethyl chain.
- N4-(4-Fluorophenyl)-Benzo[d]thiazole-2,4-dicarboxamides () : These feature a benzo-thiazole core with dual carboxamide groups. The 4-fluorophenyl substituent enhances aromatic stacking, while the larger benzo-thiazole system may improve metabolic stability but reduce conformational flexibility compared to the target’s simpler thiazole .
Sulfur-Containing Functional Groups
- Triazole-Thiones () : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exhibit thione (C=S) tautomerism, confirmed by IR absorption at ~1247–1255 cm⁻¹. In contrast, the target compound’s thioether (C-S-C) group lacks this tautomeric behavior, simplifying its spectral profile (e.g., absence of νS-H bands) .
- N-Substituted β-Alanines (): Derivatives like methyl 3-(N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(4-sulfamoylphenyl)amino)propanoate incorporate sulfonamide groups, which increase acidity and hydrogen-bonding capacity compared to the target’s neutral thioether .
Antiviral Activity
- Modified Fluoxetine Analogs () : N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide derivatives demonstrate enhanced antiviral activity against enteroviruses. The target compound’s 4-fluorobenzylthio group may similarly improve target binding while reducing cytotoxicity .
Kinase Inhibition
Data Table: Key Structural and Spectral Comparisons
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)furan-2-carboxamide, and how is its structural integrity confirmed? A:
-
Synthesis : A common approach involves multi-step organic reactions, including thioether formation and amidation. For example, refluxing 4-fluorobenzaldehyde derivatives with thiazole precursors in glacial acetic acid with anhydrous sodium acetate (yield: ~85%) . Microwave-assisted synthesis in DMF under inert atmospheres (180°C, 3h) can also optimize reaction efficiency .
-
Characterization :
Reaction Optimization
Q: What factors critically influence the yield of this compound during synthesis? A: Key variables include:
- Catalysts : Sodium acetate enhances thiazole ring formation , while copper iodide aids in azide-alkyne cycloadditions .
- Temperature : Microwave irradiation (180°C) reduces reaction time vs. traditional reflux (7h at 100°C) .
- Purification : Recrystallization (ethanol) improves crystallinity, while flash chromatography resolves byproducts .
- Reported Yields : Ranges from 3% (low-substituted analogs) to 85% (optimized routes) .
Advanced Purification Techniques
Q: How do purification methods impact the compound’s purity and stability? A:
| Method | Purity (%) | Advantages | Limitations |
|---|---|---|---|
| Recrystallization | 85–90 | Retains crystallinity, removes polar impurities | Low recovery for non-polar byproducts |
| Flash Chromatography | 95 | High resolution for complex mixtures | Solvent-intensive, time-consuming |
| HPLC | >99 | High-purity isolation for biological assays | Cost-prohibitive for large-scale |
Spectral Data Contradictions
Q: How to address discrepancies in NMR or mass spectral data during structural confirmation? A:
- Solvent Effects : Deuterated DMSO vs. CDCl3 may shift proton signals (e.g., –NH peaks at δ 10–12 ppm in DMSO) .
- Impurity Peaks : Trace solvents (e.g., acetic acid in crude products) can obscure δ 2.1–2.3 ppm regions; repeat under dry conditions .
- Isotopic Patterns : Fluorine (19F) splits peaks in ESI-MS; verify using high-resolution MS (HRMS) .
Structure-Activity Relationship (SAR)
Q: How does the 4-fluorobenzylthio moiety influence bioactivity? A:
-
Lipophilicity : Fluorine increases membrane permeability (logP ~2.6 vs. ~1.8 for non-fluorinated analogs) .
-
Target Binding : Docking studies show the fluorobenzyl group occupies hydrophobic pockets in enzymes (e.g., COX-2) .
-
Bioactivity Trends :
Substituent IC50 (Enzyme Inhibition) Reference 4-Fluorobenzyl 0.8 µM (COX-2) 4-Chlorobenzyl 1.2 µM Unsubstituted >10 µM
Computational Modeling
Q: How can molecular docking predict the compound’s interaction with biological targets? A:
- Protocol : Use AutoDock Vina with crystal structures (e.g., PDB ID: 1CX2 for COX-2). The furan-2-carboxamide group forms hydrogen bonds with Arg120, while the thiazole ring engages in π-π stacking .
- Validation : Compare docking scores (e.g., –9.2 kcal/mol) with experimental IC50 values to refine models .
Stability and Degradation
Q: What conditions destabilize the compound, and how can degradation be mitigated? A:
- Thermal Stability : Decomposes above 200°C (DSC data); store at –20°C under nitrogen .
- Hydrolysis : Susceptible to esterase-mediated cleavage in aqueous buffers (pH >8); use lyophilized forms for in vivo studies .
Regioselectivity in Thiazole Formation
Q: How to control regioselectivity during thiazole ring synthesis? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
